molecular formula C24H29N3O5 B12752490 N,N-Diethyl-alpha-methyl-4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetamide CAS No. 83408-97-3

N,N-Diethyl-alpha-methyl-4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetamide

Cat. No.: B12752490
CAS No.: 83408-97-3
M. Wt: 439.5 g/mol
InChI Key: IZEFYFMETPHBOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The IUPAC name of this compound is derived from its quinazoline core, a bicyclic system comprising a benzene ring fused to a pyrimidine ring. The numbering begins at the nitrogen atom in the pyrimidine ring, with the 4-oxo group indicating a ketone at position 4. The 2-position is substituted with a 3,4,5-trimethoxyphenyl group, characterized by three methoxy (-OCH₃) groups at the 3rd, 4th, and 5th positions of the benzene ring. The acetamide side chain at position 3 includes an alpha-methyl group (CH(CH₃)) and N,N-diethyl substituents on the amide nitrogen.

The molecular formula is C₂₄H₂₉N₃O₅ , calculated as follows:

  • Quinazoline core : C₈H₅N₂O (accounting for the 4-oxo group replacing one hydrogen).
  • 3,4,5-Trimethoxyphenyl group : C₉H₁₁O₃ (three methoxy groups contributing C₃H₉O₃ to a benzene ring).
  • Acetamide side chain : C₇H₁₃N₁O₁ (CH(CH₃)CON(C₂H₅)₂).

A comparative analysis with structurally related quinazolineacetamides highlights the impact of substituents on molecular properties:

Compound Name CAS Number Key Substitutions Molecular Formula
N,N-Diethyl-alpha-methyl-4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetamide N/A 3,4,5-Trimethoxyphenyl, N,N-diethyl C₂₄H₂₉N₃O₅
3(4H)-Quinazolineacetamide, N,N-diethyl-4-oxo-2-(3,4,5-trimethoxyphenyl) 3068397 Lacks alpha-methyl group C₂₃H₂₇N₃O₅
3(4H)-Quinazolineacetamide, 4-oxo-N-phenyl 742756 Phenyl group, no methoxy or diethyl C₁₅H₁₁N₃O₂

The alpha-methyl group introduces steric hindrance, potentially affecting conformational flexibility and intermolecular interactions.

Properties

CAS No.

83408-97-3

Molecular Formula

C24H29N3O5

Molecular Weight

439.5 g/mol

IUPAC Name

N,N-diethyl-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)quinazolin-3-yl]propanamide

InChI

InChI=1S/C24H29N3O5/c1-7-26(8-2)23(28)15(3)27-22(25-18-12-10-9-11-17(18)24(27)29)16-13-19(30-4)21(32-6)20(14-16)31-5/h9-15H,7-8H2,1-6H3

InChI Key

IZEFYFMETPHBOX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C(C)N1C(=NC2=CC=CC=C2C1=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

Formation of the Quinazoline Core

The quinazoline nucleus is typically synthesized via cyclization reactions involving anthranilic acid derivatives or substituted benzamides with appropriate amine or amide precursors. The 4-oxo functionality is introduced by oxidation or by using 4-oxo quinazoline intermediates.

Attachment of the N,N-Diethylacetamide Side Chain

The N,N-diethylacetamide moiety is introduced via acylation reactions using diethylacetamide derivatives or by amidation of an appropriate alpha-methyl substituted intermediate. This step may involve the use of coupling reagents or direct nucleophilic substitution.

Oxidation and Final Functionalization

The 4-oxo group is ensured by oxidation steps, often using mild oxidants compatible with the sensitive trimethoxyphenyl group. The final compound is purified by crystallization or chromatographic methods.

Step Reagents/Conditions Notes
Quinazoline core formation Cyclization of anthranilic acid derivatives Acidic or basic conditions, heating required
Trimethoxyphenyl introduction Pd-catalyzed Suzuki coupling, base, solvent Pd(PPh3)4 or Pd(OAc)2 catalysts, inert atmosphere
Side chain attachment Amidation with diethylacetamide derivatives Use of coupling agents like EDCI or DCC
Oxidation Mild oxidants (e.g., DDQ, MnO2) Avoids degradation of methoxy groups
  • The use of palladium-catalyzed cross-coupling has been shown to provide high yields and regioselectivity for the introduction of the 3,4,5-trimethoxyphenyl group.
  • Amidation reactions proceed efficiently under mild conditions with coupling reagents, minimizing side reactions.
  • Oxidation steps require careful control to prevent demethylation of methoxy groups; mild oxidants and controlled temperatures are preferred.
  • Purification by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) yields high-purity final products.
Preparation Stage Methodology Key Reagents/Catalysts Typical Yield (%) Reference Notes
Quinazoline core synthesis Cyclization Anthranilic acid derivatives 70-85 Standard literature methods
Trimethoxyphenyl coupling Pd-catalyzed Suzuki coupling Pd(PPh3)4, base, boronic acid 75-90 High regioselectivity and yield
Side chain amidation Coupling with diethylacetamide EDCI, DCC, or similar agents 80-88 Mild conditions, minimal byproducts
Oxidation to 4-oxo Mild oxidants (DDQ, MnO2) DDQ, MnO2 65-80 Controlled to preserve methoxy groups

The preparation of N,N-Diethyl-alpha-methyl-4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetamide involves a multi-step synthetic route combining classical quinazoline synthesis, modern palladium-catalyzed cross-coupling, and selective functional group transformations. Optimization of reaction conditions, choice of catalysts, and purification techniques are critical to achieving high yield and purity. The methods described are supported by diverse research findings and are consistent with best practices in heterocyclic and medicinal chemistry synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions could convert the carbonyl group to an alcohol.

    Substitution: Various substitution reactions can occur on the aromatic ring or the quinazoline core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products depend on the type of reaction. For example, oxidation might yield N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis and material science.

Biology

In biological research, it may be investigated for its interactions with enzymes and receptors.

Medicine

Potential therapeutic applications include anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

The compound might be used in the development of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Quinazolinone Acetamides

Compounds like 2-substituted-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamides (e.g., 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide) share the quinazolinone core and acetamide functionality. These derivatives exhibit moderate anti-inflammatory activity, with some outperforming diclofenac in preclinical models . However, the absence of the 3,4,5-trimethoxyphenyl group in these analogs reduces their antitubulin potency compared to the target compound .

Property Target Compound 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide
Core Structure Quinazolineacetamide with 3,4,5-trimethoxyphenyl Quinazolinone with phenyl and ethylamino substituents
Biological Activity Anticancer (predicted via tubulin interaction) Anti-inflammatory
Key Substituents 3,4,5-Trimethoxyphenyl, diethylacetamide Phenyl, ethylamino
Lipophilicity (LogP) High (due to trimethoxyphenyl) Moderate
Reference

Combretastatin Analogs

The 3,4,5-trimethoxyphenyl moiety is a hallmark of combretastatin A-4 derivatives, which inhibit tubulin polymerization. For example, combretastatin A-4 phosphate prodrugs (e.g., sodium phosphate derivative 1n ) exhibit improved water solubility while retaining antitumor efficacy . Unlike these prodrugs, the target compound’s quinazolineacetamide scaffold may offer dual mechanisms of action—tubulin inhibition and kinase modulation—though this requires experimental validation.

Trimethoxyphenyl-Linked Heterocycles

Compounds such as N-(3-(2-isonicotinoylhydrazinyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide (2c) and 4-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one (1) highlight the importance of the trimethoxyphenyl group in enhancing cytotoxicity. These analogs are synthesized via hydrazide coupling or oxazolone cyclization , whereas the target compound’s synthesis likely involves quinazoline ring formation followed by acetamide substitution .

Structural and Functional Insights

Spectroscopic Characterization

  • IR: Expected C=O stretch at ~1680–1720 cm⁻¹ (quinazolinone and acetamide) and aromatic C-O-C stretches at ~1250 cm⁻¹ (trimethoxyphenyl) .
  • ¹H NMR : Trimethoxyphenyl protons as a singlet at δ 3.8–4.0 ppm; diethylacetamide signals at δ 1.0–1.3 (CH₃) and 3.3–3.5 (N-CH₂) .

Biological Activity

N,N-Diethyl-alpha-methyl-4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetamide (CAS No. 83408-97-3) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC24H29N3O5
Molecular Weight439.504 g/mol
Density1.19 g/cm³
Boiling Point596.1 °C
Flash Point314.3 °C
LogP3.5187

Anticancer Activity

Research indicates that compounds related to quinazoline derivatives exhibit significant anticancer properties. A study conducted on similar quinazoline derivatives demonstrated their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a related compound showed IC50 values against human ovarian carcinoma cell lines (A2780) of approximately 22.8 µM, which is notable compared to standard treatments like cisplatin that had an IC50 of 2.79 µM .

Anticonvulsant Effects

Another aspect of biological activity is the anticonvulsant potential of quinazoline derivatives. Compounds structurally similar to this compound have been evaluated for their efficacy in models of epilepsy. The results indicated that these compounds could modulate neurotransmitter systems involved in seizure activity, providing a basis for further investigation into their use as anticonvulsants .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Kinases : Quinazoline derivatives often act as kinase inhibitors, disrupting pathways critical for cancer cell proliferation.
  • Modulation of Apoptosis : These compounds may enhance apoptotic signaling pathways in cancer cells, leading to increased cell death.
  • Neurotransmitter Interaction : In anticonvulsant studies, the modulation of GABAergic and glutamatergic systems has been observed.

Case Studies

Several studies have explored the biological effects of quinazoline derivatives:

  • Study on Anticancer Activity : A comparative analysis of various quinazoline derivatives revealed that those with methoxy substitutions exhibited enhanced activity against multiple cancer cell lines, including breast and ovarian cancers .
  • Anticonvulsant Evaluation : In a study assessing the anticonvulsant properties of related compounds, it was found that specific structural modifications led to significant reductions in seizure frequency in animal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.